molecular formula C18H18F3N7 B6446827 2-methyl-4-(1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine CAS No. 2549009-07-4

2-methyl-4-(1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine

Cat. No. B6446827
CAS RN: 2549009-07-4
M. Wt: 389.4 g/mol
InChI Key: KHGHODLBQGLMKD-UHFFFAOYSA-N
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Description

The compound “2-methyl-4-(1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine” is a pyrazole derivative . Pyrazole derivatives are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities .


Synthesis Analysis

Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family .


Molecular Structure Analysis

The molecular structure of pyrazole derivatives has been studied extensively . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .


Chemical Reactions Analysis

The chemical reactions of pyrazole derivatives are diverse and have been the subject of many studies .

Future Directions

The future directions for research on pyrazole derivatives are promising, given their wide range of pharmacological activities .

Biochemical Analysis

Biochemical Properties

2-methyl-4-(1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with nicotinamide phosphoribosyltransferase (NAMPT), an enzyme involved in NAD+ biosynthesis . The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their catalytic activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce G1-phase cell cycle arrest and suppress the phosphorylation of AKT and S6 at the cellular level . These effects highlight its potential as a therapeutic agent in cancer treatment.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. Molecular docking studies have shown that it can form hydrogen bonds and cation-π interactions with target enzymes, thereby influencing their activity .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are significant. Over time, its stability and degradation can impact its effectiveness. Long-term studies have shown that it maintains its activity over extended periods, although some degradation products may form . These findings are crucial for its potential therapeutic applications.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At lower doses, it exhibits therapeutic effects, while at higher doses, toxic or adverse effects may be observed. For instance, a dose-dependent increase in malondialdehyde (MDA) concentration has been reported, indicating oxidative stress at higher doses .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it has been shown to affect the activity of succinate dehydrogenase, a key enzyme in the tricarboxylic acid (TCA) cycle .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its role in modulating cellular processes .

properties

IUPAC Name

2-methyl-4-pyrazol-1-yl-6-[4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3N7/c1-13-24-15(12-16(25-13)28-7-3-6-23-28)26-8-10-27(11-9-26)17-14(18(19,20)21)4-2-5-22-17/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHGHODLBQGLMKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C3=C(C=CC=N3)C(F)(F)F)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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